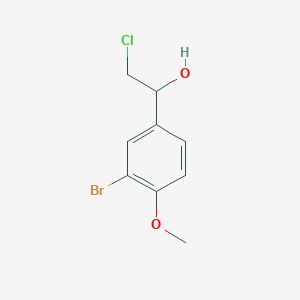

1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol

Description

1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol is a halogenated aromatic alcohol characterized by a phenyl ring substituted with bromine (position 3), methoxy (position 4), and a 2-chloroethanol side chain. Its synthesis often involves ketone reduction or functional group interconversion, as seen in biocatalytic pathways using ketoreductases (KREDs) .

Properties

Molecular Formula |

C9H10BrClO2 |

|---|---|

Molecular Weight |

265.53 g/mol |

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)-2-chloroethanol |

InChI |

InChI=1S/C9H10BrClO2/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8,12H,5H2,1H3 |

InChI Key |

XZLVHSPOHDJNMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CCl)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Halohydrin Formation

A common method involves the reaction of 3-bromo-4-methoxystyrene or its derivatives with a halogen source (e.g., chlorine or N-chlorosuccinimide) in the presence of water or an alcohol solvent to form the halohydrin intermediate. This reaction introduces the chloro and hydroxy groups across the alkene double bond in a regio- and stereoselective manner.

- Reaction conditions: Typically carried out at low temperatures (0 °C to room temperature) in an inert solvent such as tetrahydrofuran or dichloromethane.

- Work-up: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.

- Purification: Flash chromatography is used to isolate the product with high purity.

This method allows for control of stereochemistry, often yielding enantiomerically enriched products when chiral catalysts or enzymes are employed.

Synthesis via Reduction of 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one

Another approach starts from the corresponding ketone, 1-(3-bromo-4-methoxyphenyl)-2-chloroethan-1-one, which is synthesized via acylation of the aromatic ring or from commercially available precursors.

- Reduction step: The ketone is reduced to the corresponding chlorohydrin using mild reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

- Reaction conditions: Usually performed in protic solvents like methanol or ethanol at 0 °C to room temperature.

- Purification: The product is purified by flash chromatography or recrystallization.

This method provides a straightforward route to the target compound with potential for stereochemical control depending on the reducing agent and conditions used.

The identity and purity of this compound are confirmed by various spectroscopic techniques:

| Technique | Data / Observations |

|---|---|

| 1H NMR (400 MHz, CDCl3) | Aromatic protons: δ 7.3–7.5 ppm (multiplets); Hydroxy proton: δ ~2.7–3.0 ppm (singlet); Methoxy group: δ ~3.8 ppm (singlet); Chiral center protons: δ 3.5–4.9 ppm (multiplets) |

| 13C NMR (100 MHz, CDCl3) | Aromatic carbons: δ 120–140 ppm; Carbon bearing OH and Cl: δ ~50–75 ppm; Methoxy carbon: δ ~55 ppm |

| Chiral HPLC | Enantiomeric excess (ee) values up to 98% have been reported when biotransformation or chiral catalysts are used |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight 265.53 g/mol |

| Elemental Analysis | Consistent with C9H10BrClO2 composition |

- Enantioselective synthesis: Biotransformation methods using microbial enzymes have achieved high enantiomeric excess (up to 98%) for related chlorohydrin compounds, indicating potential for chiral synthesis of this compound.

- Reaction optimization: Use of mild reducing agents and controlled addition of halogen sources improves yield and selectivity. Flash chromatography purification is critical to isolate the compound from side products.

- Stability considerations: The compound should be handled under inert atmosphere and stored at low temperature to prevent decomposition, especially in concentrated solutions.

The preparation of this compound is well-established through halohydrin formation and ketone reduction methods, with the possibility of achieving high stereochemical purity via biotransformation or chiral catalysis. Analytical data confirm the structure and purity, supporting its use in further synthetic or pharmaceutical applications. Optimization of reaction conditions and purification techniques are essential for high yield and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The compound can be reduced to remove halogen atoms.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar solvents.

Major Products:

Oxidation: Formation of 1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone.

Reduction: Formation of 1-(3-Bromo-4-methoxyphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Alkyl Substitutions

(S)-1-(3-Bromo-5-isopropylphenyl)-2-chloroethan-1-ol (Compound 10)

- Structure : Differs by an isopropyl group at position 5 of the phenyl ring instead of methoxy.

- Properties : The bulky isopropyl group increases lipophilicity (logP ~3.2), enhancing membrane permeability in drug delivery systems.

- Synthesis : Produced via enzymatic reduction of the corresponding ketone using KREDs, achieving >99% enantiomeric excess (ee) .

- Applications : Key intermediate in FXI inhibitor development.

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanol (2i)

- Structure : Replaces the 2-chloro group with bromine.

- Properties : Higher molecular weight (321.96 g/mol vs. 265.53 g/mol for the target compound) and altered reactivity due to bromine’s lower electronegativity.

- Synthesis : Synthesized in DMSO at 60°C via nucleophilic substitution, yielding 61% .

- NMR Data: Distinct ¹H NMR signals at δ 4.85 (dt, J = 8.7, 3.2 Hz) for the ethanol moiety .

(1R)-2-Bromo-1-(3-methoxyphenyl)ethan-1-ol

- Structure: Methoxy at position 3 instead of 4; bromine replaces chlorine on the ethanol chain.

- Properties : Molecular weight 231.09 g/mol; chiral configuration (R-enantiomer) affects biological activity .

- Applications : Used in asymmetric synthesis but lacks the 4-methoxy group’s electronic effects.

Analogues with Functional Group Variations

1-(3-Bromo-4-methoxyphenyl)-2-(methylamino)ethan-1-ol

- Structure: Chlorine replaced by a methylamino group (-NHCH₃).

- Properties : Introduces basicity (pKa ~9.5) and hydrogen-bonding capacity, altering solubility and receptor interactions.

- Applications: Potential precursor for antipsychotic agents due to amine functionality .

1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol

- Structure : Bulky isopropyl groups at positions 2 and 4 instead of bromine and methoxy.

- Properties : Higher molecular weight (240.77 g/mol) and steric hindrance reduce metabolic stability.

- Synthesis: Limited scalability due to challenges in introducing isopropyl groups .

Complex Derivatives with Mixed Substitutions

1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Synthetic Methods : Biocatalytic routes (e.g., KREDs) offer greener alternatives to traditional halogenation, with high enantioselectivity .

- Structure-Activity Relationships (SAR): The 4-methoxy group in the target compound enhances electron-donating effects, stabilizing intermediates in nucleophilic substitutions. Chlorine at the ethanol chain improves metabolic stability compared to bromine analogues .

- Challenges : Bulky substituents (e.g., isopropyl) complicate synthesis and purification, as seen in low yields for bis-isopropyl derivatives .

Biological Activity

1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol, also known as compound 1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound is characterized by a brominated phenyl ring, a methoxy group, and a chloroethanol moiety. Its molecular formula is C9H10BrClO2, with a molecular weight of approximately 251.53 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its antimicrobial properties and effects on various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

The mechanism of action involves interaction with specific biological targets. The compound is believed to inhibit certain enzymes or disrupt cellular processes critical for microbial survival. The structure-activity relationship (SAR) studies suggest that the presence of bromine and methoxy groups enhances its biological activity by increasing lipophilicity and facilitating membrane penetration .

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Antimicrobial Efficacy : A study conducted on a series of brominated phenolic compounds showed that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity : In vitro assays revealed that this compound induces cytotoxic effects in cancer cell lines through apoptosis pathways. The compound's ability to modulate apoptotic markers was assessed using flow cytometry and Western blot analysis, indicating its potential as an anticancer agent .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 3-Bromo-4-methoxyphenol | 16 | Escherichia coli |

| 4-Methoxyphenyl-bromide | 64 | Pseudomonas aeruginosa |

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 12 | Inhibition of proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.